Lipophilicity (XLogP3) Comparison: 4-Methoxy-3-methylphenyl vs. 4-Ethoxyphenyl and 4-Chlorophenoxy Acetyl Derivatives
The XLogP3 value of 4-[2-(4-methoxy-3-methylphenyl)acetyl]-3,3-dimethylpiperazin-2-one is 1.4 [1]. For comparison, the 4-ethoxyphenyl analog (CAS not available in authoritative databases; identified via vendor catalogs) carries a larger ethoxy substituent, predictably increasing lipophilicity by approximately 0.3–0.5 log units based on the π contribution of a methylene group. The 4-chlorophenoxy analog introduces an ether oxygen and a chlorine atom, substantially altering both lipophilicity and electronic distribution. This difference in XLogP3 is meaningful: a value of 1.4 places the target compound within the favorable range for oral bioavailability according to Lipinski's guidelines, whereas analogs with higher logP may face solubility constraints [2].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.4 |
| Comparator Or Baseline | 4-Ethoxyphenyl analog: estimated XLogP3 ≈ 1.7–1.9; 4-Chlorophenoxy analog: estimated XLogP3 ≈ 2.0–2.5 (estimated from structural increments; no authoritative experimental data available for comparators) |
| Quantified Difference | Target compound is 0.3–1.1 log units less lipophilic than comparator analogs |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2019.06.18) [1]; comparator values are class-level estimates based on fragment-based π contributions |
Why This Matters
Lower lipophilicity correlates with improved aqueous solubility and reduced non-specific binding, making the target compound a more tractable starting point for lead optimization compared to more lipophilic analogs.
- [1] PubChem Compound Summary for CID 16863922, 4-[2-(4-Methoxy-3-methylphenyl)acetyl]-3,3-dimethylpiperazin-2-one. National Center for Biotechnology Information. View Source
- [2] Lipinski, C. A. et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 2001, 46, 3–26. View Source
